molecular formula C5H9NO2 B1581339 5-(Hydroxymethyl)pyrrolidin-2-one CAS No. 62400-75-3

5-(Hydroxymethyl)pyrrolidin-2-one

Cat. No. B1581339
CAS RN: 62400-75-3
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrrolidin-2-one is a 2-pyrrolidone derivative . It serves as a building block in the synthesis of various compounds . It has been used in the synthesis of diphthamide , and it’s an analog of Pramanicin, which induces apoptosis in human colon cancer cells .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one involves the use of different cyclic or acyclic precursors . It serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .


Molecular Structure Analysis

The molecular formula of 5-(Hydroxymethyl)pyrrolidin-2-one is C5H9NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Hydroxymethyl)pyrrolidin-2-one include a density of 1.2±0.1 g/cm3, boiling point of 346.0±15.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, enthalpy of vaporization of 68.3±6.0 kJ/mol, flash point of 163.0±20.4 °C, and an index of refraction of 1.476 .

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : “5-(Hydroxymethyl)pyrrolidin-2-one” serves as a building block in the synthesis of certain organic compounds .
  • Results or Outcomes : The result of using “5-(Hydroxymethyl)pyrrolidin-2-one” in these reactions is the successful synthesis of the desired organic compounds .

Application in Prostanoid Receptor Agonist Synthesis

  • Summary of the Application : “5-(Hydroxymethyl)pyrrolidin-2-one” is used in the synthesis of prostanoid receptor agonists .
  • Results or Outcomes : The result is the successful synthesis of prostanoid receptor agonists .

Application in Diaminovaleric Acids and 5-Azasemicorrin Bidentate Nitrogen Ligands Synthesis

  • Summary of the Application : “5-(Hydroxymethyl)pyrrolidin-2-one” is used in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .
  • Results or Outcomes : The result is the successful synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands .

Application in Diphthamide Synthesis

  • Summary of the Application : “5-(Hydroxymethyl)pyrrolidin-2-one” is used in the synthesis of diphthamide .
  • Results or Outcomes : The result is the successful synthesis of diphthamide .

Application in Enantioselective Catalysis

  • Summary of the Application : “5-(Hydroxymethyl)pyrrolidin-2-one” is used in the synthesis of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .
  • Results or Outcomes : The result is the successful synthesis of 5-azasemicorrin bidentate nitrogen ligands .

Safety And Hazards

The safety data sheet indicates that 5-(Hydroxymethyl)pyrrolidin-2-one may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

5-(Hydroxymethyl)pyrrolidin-2-one serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis . This suggests potential future directions in the field of enantioselective catalysis and the synthesis of various compounds.

properties

IUPAC Name

5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339752
Record name 5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)pyrrolidin-2-one

CAS RN

62400-75-3
Record name 5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
I Freifeld, H Armbrust, P Langer - Synthesis, 2006 - thieme-connect.com
The reaction of amide and thioamide dianions with epibromohydrin resulted in regioselective formation of 5-(hydroxymethyl) pyrrolidin-2-ones (pyroglutaminols) and-thiones. The …
Number of citations: 2 www.thieme-connect.com
MGB Drew, RJ Harrison, J Mann, AJ Tench, RJ Young - Tetrahedron, 1999 - Elsevier
We describe the photoinduced addition of methanol to 5(S)-5-triisopropylsiloxymethyl-N-boc-dihydropyrrole-2(5H)-one to produce 5(S)-5-triisopropylsiloxymethyl-4(S)-hydroxymethyl-…
Number of citations: 23 www.sciencedirect.com
V Jeyachandran - 2021 - academia.edu
A new class of chiral pyrrolidinone was synthesized from (5S)-5-[(trityloxy) methyl] pyrrolidin-2-one (6)(Schemes 1 and 2). The synthetic design followed led to the insertion of various …
Number of citations: 0 www.academia.edu
VJM Kumar - malayajournal.org
A new class of chiral pyrrolidinone was synthesized from (5S)-5-[(trityloxy) methyl] pyrrolidin-2-one (6)(Schemes 1 and 2). The synthetic design followed led to the insertion of various …
Number of citations: 2 www.malayajournal.org
WJ Brouillette, SN Bajpai, SM Ali, SE Velu… - Bioorganic & medicinal …, 2003 - Elsevier
We recently reported the first benzoic acid, 1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one (8), that is a potent inhibitor of avian influenza A …
Number of citations: 43 www.sciencedirect.com
X Zhou, PY Zhang, JL Ye, PQ Huang - Comptes Rendus Chimie, 2008 - Elsevier
A versatile and highly diastereoselective four-step approach to (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones 2, which starts from readily available (S)-N,O-…
Number of citations: 10 www.sciencedirect.com
VR Atigadda, WJ Brouillette, F Duarte… - Journal of medicinal …, 1999 - ACS Publications
On the basis of the lead compound 4-(N-acetylamino)-3-guanidinobenzoic acid (BANA 113), which inhibits influenza A sialidase with a K i of 2.5 μM, several novel aromatic inhibitors of …
Number of citations: 82 pubs.acs.org
XH Liu, XZ Tang, FP Miao, NY Ji - Natural Product …, 2011 - journals.sagepub.com
A new pyrrolidine derivative, 3-hydroxy-5-(hydroxymethyl)-4-(4′-hydroxyphenoxy)pyrrolidin-2-one (1), and eight known steroids, (22E,24R)-7β,8β-epoxy-3β,5α,9α-trihydroxyergosta-22…
Number of citations: 26 journals.sagepub.com
M Škof, J Svete, B Stanovnik… - Helvetica Chimica …, 2000 - Wiley Online Library
(3E,5S)‐1‐Benzoyl‐5‐[(benzoyloxy)methyl]‐3‐[(dimethylamino)methylidene]pyrrolidin‐2‐one (9) was prepared in two steps from commercially available (S)‐5‐(hydroxymethyl)pyrrolidin…
Number of citations: 13 onlinelibrary.wiley.com
M Tiecco, L Testaferri, L Bagnoli, C Scarponi - Tetrahedron: Asymmetry, 2008 - Elsevier
Enantiomerically pure disubstituted pyrrolidines, recently synthesized from commercially available enantiomerically pure β-aminoalcohol, were used as starting materials to synthesize …
Number of citations: 20 www.sciencedirect.com

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